N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Description
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C22H28N2O3S2 and its molecular weight is 432.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Mode of Action
The exact mode of action of this compound is currently unknown. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The reaction of such compounds often proceeds via N-B bond formation and the 1,2-metalate shift within the boron-intermediate . More research is required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Further investigation is needed to determine the exact biochemical pathways affected by this compound.
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the presence of other compounds, pH, temperature, and more . More research is needed to understand how environmental factors influence the action of this compound.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S2/c1-28-22-5-3-2-4-19(22)16-24-11-8-17(9-12-24)15-23-29(25,26)20-6-7-21-18(14-20)10-13-27-21/h2-7,14,17,23H,8-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHGRTBQDBMPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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